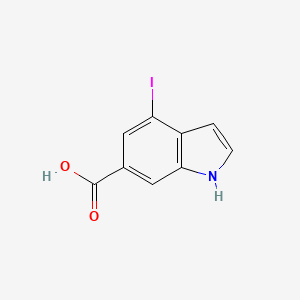

4-iodo-1H-indole-6-carboxylic acid

Description

Significance of Halogenated Indole (B1671886) Scaffolds in Drug Discovery and Organic Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. researchgate.netpurkh.combohrium.com The introduction of a halogen atom, such as iodine, onto this framework can profoundly influence a molecule's biological activity. nih.gov Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the bromine atom at position 5 of some indole derivatives has been shown to enhance their antiproliferative activity. nih.gov In organic synthesis, the iodine atom in 4-iodo-1H-indole-6-carboxylic acid serves as a versatile handle for various coupling reactions, enabling the construction of intricate molecular architectures. This strategic placement of a halogen allows for site-selective functionalization of the indole core, a crucial aspect in the development of new chemical entities. purkh.com

The Role of Carboxylic Acid Functionality in Molecular Recognition and Reactivity

The carboxylic acid group is a fundamental functional group in drug design and molecular biology. numberanalytics.com Its ability to donate a proton and form hydrogen bonds makes it a key player in how a molecule interacts with its biological target, such as an enzyme or receptor. numberanalytics.comresearchgate.net This functionality can significantly impact a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com In many drugs, the carboxylic acid group is essential for binding to the target protein, often forming critical charge-charge interactions. researchgate.netresearchgate.net While this group can sometimes present challenges related to metabolic instability or limited membrane permeability, its versatility in forming salts and participating in various chemical reactions makes it an invaluable component in the medicinal chemist's toolkit. nih.govwiley-vch.de The carboxylic acid moiety in this compound provides a reactive site for forming amides, esters, and other derivatives, further expanding its utility in creating diverse chemical libraries for drug screening. youtube.com

Overview of Research Frontiers for this compound and its Analogs

Research involving this compound and its derivatives is focused on leveraging its unique chemical features to develop novel compounds with specific biological activities. Scientists are exploring its use as a starting material for the synthesis of inhibitors for various enzymes and modulators of cellular receptors. The combination of the halogenated indole and the carboxylic acid allows for a systematic exploration of structure-activity relationships. For example, analogs of this compound are being investigated for their potential as allosteric inhibitors of enzymes like ALOX15, where the indole scaffold contributes to selective inhibition. mdpi.com The continued exploration of new synthetic methodologies to modify the indole ring and the carboxylic acid group will undoubtedly lead to the discovery of new and potent bioactive molecules. nih.gov

Chemical and Physical Properties of Indole-6-carboxylic Acid Derivatives

| Property | 1H-indole-6-carboxylic acid | This compound |

| Molecular Formula | C9H7NO2 nih.gov | C9H6INO2 |

| Molecular Weight | 161.16 g/mol nih.govsigmaaldrich.com | 287.05 g/mol |

| CAS Number | 1670-82-2 sigmaaldrich.com | 724450-23-1 chemsrc.combldpharm.com |

| Melting Point | 249-253 °C sigmaaldrich.com | Not available |

| Appearance | Powder | Not available |

| Synonyms | 6-Carboxyindole sigmaaldrich.com | 4-IODO-6-INDOLE CARBOXYLIC ACID chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDDFJQDRKTPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357349 | |

| Record name | 4-Iodo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724450-23-1 | |

| Record name | 4-Iodo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 4 Iodo 1h Indole 6 Carboxylic Acid and Its Derivatives

Targeted Synthesis of the 4-Iodo-1H-indole-6-carboxylic Acid Core

The construction of the this compound scaffold requires precise control over the introduction of both the iodine and carboxylic acid functionalities onto the indole (B1671886) ring. This often involves multi-step sequences that leverage regioselective reactions.

Regioselective Iodination Protocols for Indole Derivatives

Achieving regioselective iodination at the C4 position of the indole nucleus is a critical step. Direct iodination of the parent indole-6-carboxylic acid can be challenging due to the competing reactivity of other positions on the indole ring. Therefore, synthetic strategies often involve the use of directing groups or the synthesis of a pre-functionalized precursor.

One common approach involves the use of N-protecting groups that can direct iodination to the C4 position. For instance, N-alkylation or N-acylation can influence the electronic distribution within the indole ring, thereby favoring substitution at specific positions. Another strategy is to start with a precursor that already contains a substituent at a position that can be later converted to an iodo group.

Recent advancements have focused on metal-free, direct C-H iodination. For example, an efficient and highly regioselective C5-H direct iodination of indoles has been reported, highlighting the potential for developing similar protocols for the C4 position. researchgate.netrsc.org These methods often utilize specific reagents and reaction conditions to achieve the desired regioselectivity.

Controlled Carboxylation at the 6-Position of Indole

The introduction of a carboxylic acid group at the C6 position of the indole ring is another key synthetic transformation. This can be achieved through various methods, including the carbonylation of a halogenated precursor or the oxidation of a C6-alkyl or C6-formyl group.

A facile synthesis of 6-indolecarboxylic acid has been reported starting from 2-bromoaniline (B46623) derivatives. researchgate.net Palladium-catalyzed carbonylation reactions of 6-haloindoles have also been successfully employed to introduce the carboxylic acid moiety. beilstein-journals.org These reactions typically involve the use of carbon monoxide gas and a suitable palladium catalyst system.

Alternative approaches include the use of multicomponent reactions. For instance, a Ugi four-component reaction involving indole-2-carboxylic acid has been utilized to construct complex indole structures, which could be adapted for the synthesis of 6-carboxyindoles. rug.nl

Sequential Ring-Forming and Functionalization Approaches

In some synthetic routes, the indole ring itself is constructed with the iodo and carboxyl functionalities already in place or introduced during the cyclization process. The Batcho-Leimgruber indole synthesis is a powerful method that allows for the preparation of substituted indoles from o-nitrotoluenes. This methodology has been applied to synthesize (4-nitro-1H-indol-6-yl)phosphonic acid derivatives, demonstrating its utility in creating polysubstituted indoles. researchgate.net

Another versatile approach is the Fischer indole synthesis. A new synthesis of indole-5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids has been developed using a Japp-Klingemann type Fischer-indole synthesis protocol. nih.gov Such strategies, which build the indole core from acyclic precursors, offer a high degree of flexibility in introducing various substituents.

Palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes provides an efficient route to functionalized indoles, as demonstrated by the synthesis of methyl indole-4-carboxylate. orgsyn.org This method could potentially be adapted for the synthesis of the target this compound.

Synthesis of Complex Analogs and Prodrugs

Once the this compound core is established, further modifications can be made to the indole nitrogen and the carboxylic acid group to generate a library of analogs with diverse properties.

N-Functionalization Strategies of the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for derivatization. N-alkylation, N-arylation, and N-acylation are standard transformations that can be readily performed on the this compound scaffold. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov

The synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase has showcased methods for assembling residues at the nitrogen atom of a 6-bromoindole (B116670) core, which are applicable to the 4-iodo analog. nih.gov These strategies often involve the use of various electrophiles to introduce different functional groups onto the indole nitrogen.

Derivatization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the C6 position offers a versatile handle for further functionalization.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a classic and widely used method. masterorganicchemistry.com This reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.

Amidation: The formation of amides from the carboxylic acid is another crucial derivatization. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an amine. Direct coupling of the carboxylic acid with an amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a common and efficient method. nih.gov These amidation reactions are essential for creating peptide-like structures and other complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. datapdf.com This palladium-catalyzed reaction offers several advantages, including mild reaction conditions, tolerance of a broad range of functional groups, and the use of readily available and relatively non-toxic boronic acid reagents. datapdf.comorganic-chemistry.org In the context of this compound, the C4-iodo substituent serves as an excellent handle for introducing a diverse array of aryl and heteroaryl groups via Suzuki coupling.

The general mechanism of the Suzuki coupling involves the oxidative addition of the aryl halide (in this case, the 4-iodoindole) to a palladium(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Indole Derivatives

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | C–SH–Pd | K2CO3 | EtOH | 4-Methoxybiphenyl | High |

| 2 | 1-Iodo-cyclohexene | Phenylboronic acid | Pd(OAc)2/DPPF | - | DMSO | 1-Phenylcyclohexene | - |

| 3 | 3-Iodo-1H-pyrrolo[2,3-b]pyridine | Arylboronic acid | - | - | - | 3-Aryl-7-azaindole | - |

| 4 | 4-Bromoindole | 4-Indoleboronic acid | Pd(OAc)2 | - | - | 4,4'-Bi-indole | 21 |

| 5 | 5-Indoleboronic acid | - | Pd(OAc)2 | - | - | 5,5'-Bi-indole | 58 |

This table is generated based on data from various sources. researchgate.netresearchgate.netacs.orgacs.org The specific yield for some reactions was not provided in the source material.

Research has demonstrated the feasibility of such transformations. For instance, studies on similar iodo-substituted heterocycles, like 4-iodopyrazoles, have shown successful copper-catalyzed coupling with alcohols, indicating the reactivity of the iodo-position for cross-coupling reactions. nih.gov While direct examples for this compound are specific to proprietary research, the extensive literature on Suzuki couplings with various iodo-indoles and other iodo-aryl compounds strongly supports its applicability. acs.orgnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired 4-aryl-1H-indole-6-carboxylic acids. datapdf.comrsc.org

Catalytic Transformations Utilizing the Carboxylic Acid Group

The carboxylic acid functionality at the C6 position of the indole ring opens up another avenue for molecular diversification through various catalytic transformations.

Decarboxylative Functionalization Reactions

Decarboxylative functionalization has emerged as a powerful strategy in organic synthesis, leveraging the abundance and availability of carboxylic acids. nih.govprinceton.edu These reactions proceed by removing the carboxylic acid group as carbon dioxide and forming a new bond at its original position. While classic methods like the Hunsdiecker reaction have been known for some time for aliphatic acids, their application to aromatic carboxylic acids has been historically challenging. acs.org

Recent advancements have led to the development of transition-metal-free decarboxylative iodination of (hetero)aromatic acids using molecular iodine. acs.org This process is significant as it can be applied to non-ortho-substituted benzoic acids, a class of substrates that are often unreactive in other decarboxylative coupling procedures. acs.org This method could potentially be applied to this compound, leading to the formation of a di-iodinated indole, or used in a one-pot protocol for subsequent cross-coupling reactions. acs.org

Furthermore, photoredox catalysis has significantly broadened the scope of decarboxylative transformations, often involving the conversion of carboxylic acids to redox-active esters. nih.govprinceton.edu These methods provide access to a wide range of functionalized products under mild, redox-neutral conditions.

C-H Activation and Annulation Pathways

The carboxylic acid group can also act as a directing group to facilitate C-H activation at an adjacent position. This strategy allows for the regioselective introduction of functional groups at otherwise unreactive C-H bonds. For instance, a carboxylic acid has been used as a "masked" directing group to achieve C-H activation at the typically less reactive C4 position of an indole ring, leading to the synthesis of functionalized isoquinolines. researchgate.net

In the context of this compound, the carboxylic acid at C6 could direct the functionalization of the C5 or C7 positions. Ruthenium-catalyzed C-H arylation reactions on indole carboxylic acids have been developed, enabling access to C4-, C5-, C6-, and C7-arylated indole compounds. mdpi.com

Annulation reactions, which involve the formation of a new ring, can also be initiated by transformations involving the carboxylic acid group. A highly site-selective palladium-catalyzed decarbonylative [4+2] cyclization of carboxylic acids with terminal alkynes has been reported. nih.gov This reaction proceeds through a sequential C-C/C-H bond activation, using the carboxylic acid as a synthon for the cycloaddition. nih.gov Such a strategy could potentially be employed with this compound to construct fused polycyclic aromatic systems. Another approach involves the palladium-catalyzed thiolative annulation of ynamides, which leads to the synthesis of 2-sulfenylindoles. acs.org

Table 2: Research Findings on Catalytic Transformations

| Transformation Type | Key Feature | Substrate Class | Potential Application to this compound |

| Decarboxylative Iodination | Transition-metal-free | (Hetero)aromatic acids | Formation of di-iodoindoles or one-pot cross-coupling |

| C-H Activation | Carboxylic acid as directing group | Indole derivatives | Functionalization at C5 or C7 positions |

| Decarbonylative Annulation | Site-selective [4+2] cyclization | Carboxylic acids and terminal alkynes | Synthesis of fused polycyclic indole systems |

This table summarizes key research findings and their potential applicability to the target compound. acs.orgmdpi.comnih.gov

State of the Art Spectroscopic and Structural Elucidation Techniques for 4 Iodo 1h Indole 6 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental technique for the structural elucidation of organic compounds in a solution state, offering granular insights into the chemical environment of individual atoms.

One-dimensional (1D) NMR, which includes proton (¹H) and carbon-13 (¹³C) NMR, lays the initial groundwork for structural determination. For 4-iodo-1H-indole-6-carboxylic acid, the ¹H NMR spectrum would display unique signals for each non-equivalent proton, including those on the indole (B1671886) ring, the N-H proton, and the carboxylic acid proton. The chemical shift (δ), multiplicity, and integration of these signals offer vital information regarding their electronic surroundings and proximity to other protons. The ¹³C NMR spectrum similarly provides a distinct signal for each unique carbon atom in the molecule. wisc.edu

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of these signals. Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) connectivities, identifying adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, enabling definitive assignment of the ¹³C spectrum. For a molecule with several aromatic signals like this compound, these 2D techniques are indispensable for distinguishing between the closely spaced signals of the indole ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift principles. Actual experimental values may vary based on solvent and conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-H (N-H) | ~11.5 (broad singlet) | - |

| 2-H | ~7.4 (t) | C-2: ~126 |

| 3-H | ~6.7 (t) | C-3: ~103 |

| - | - | C-3a: ~129 |

| - | - | C-4: ~92 |

| 5-H | ~8.0 (d) | C-5: ~124 |

| - | - | C-6: ~132 |

| 7-H | ~8.2 (s) | C-7: ~118 |

| - | - | C-7a: ~139 |

| COOH | ~12.8 (broad singlet) | COOH: ~168 |

Isotopic labeling involves the substitution of an atom with one of its isotopes, such as replacing ¹²C with ¹³C or ¹H with deuterium (B1214612) (²H). docbrown.info This powerful technique can be used to resolve complex spectra or to probe specific structural or mechanistic questions. For instance, selective ¹³C enrichment at the carboxylic acid position would significantly enhance its signal in the ¹³C NMR spectrum, facilitating studies of intermolecular interactions, such as hydrogen bonding, or tracking the carbon's fate in a chemical reaction. Deuterium labeling can simplify a crowded ¹H NMR spectrum by "erasing" the signal of the labeled proton, which can be invaluable for confirming signal assignments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight of a compound, thereby confirming its molecular formula. For this compound, with a molecular formula of C₉H₆INO₂, HRMS provides an exact mass measurement that distinguishes it from any other compound with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) techniques can be used to analyze the molecule's fragmentation pattern. By isolating the molecular ion and inducing fragmentation, characteristic losses can be observed. For this compound, expected fragments would include the loss of an iodine radical (•I), the loss of the carboxylic acid group (•COOH), and the loss of water (H₂O) or carbon dioxide (CO₂), providing clear evidence for the presence and connectivity of these functional groups. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Specific covalent bonds absorb IR radiation at characteristic frequencies, creating a unique spectral fingerprint. masterorganicchemistry.com

For this compound, the IR spectrum would show several key absorption bands. A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid. masterorganicchemistry.comresearchgate.net The C=O (carbonyl) stretch of the carboxylic acid would present as a strong, sharp peak around 1700 cm⁻¹. masterorganicchemistry.comresearchgate.net The N-H stretch of the indole ring is expected as a distinct peak in the 3300-3500 cm⁻¹ range. researchgate.net Additional absorptions corresponding to aromatic C-H and C=C stretching would also be present, while the C-I stretch would appear in the far-infrared region, typically below 600 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680-1725 (strong, sharp) |

| Indole | N-H stretch | 3300-3500 (moderate, sharp) |

| Aromatic Ring | C-H stretch | 3000-3100 (variable) |

| Aromatic Ring | C=C stretch | 1450-1600 (variable) |

| Halo-Aromatic | C-I stretch | < 600 (weak to moderate) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, revealing the exact position of every atom.

A successful crystallographic analysis of this compound would provide incontrovertible proof of its molecular structure. It would confirm the substitution pattern of the indole ring and provide precise measurements of all bond lengths, bond angles, and torsional angles. mdpi.com Crucially, this technique also elucidates the intermolecular interactions that govern the crystal packing. For this molecule, it is expected that strong hydrogen bonds would be observed, likely forming dimeric structures between the carboxylic acid groups (O-H···O) and additional hydrogen bonds between the indole N-H group and a neighboring carboxylic acid oxygen (N-H···O), creating extended supramolecular architectures. researchgate.netmdpi.com

Mechanistic Investigations and Biological Activity Profiling of 4 Iodo 1h Indole 6 Carboxylic Acid Derivatives

Evaluation of Protein-Ligand Interactions

The biological effects of 4-iodo-1H-indole-6-carboxylic acid derivatives are intrinsically linked to their ability to interact with specific protein targets. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective agents.

Allosteric Modulation Studies

While direct inhibition of an enzyme's active site is a common mechanism of drug action, allosteric modulation offers an alternative and often more selective approach. Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity.

One notable example, though not a this compound derivative, is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951). This compound has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, binding at the AMP regulatory site. nih.gov This discovery highlights the potential of the indole (B1671886) scaffold to accommodate substitutions that favor allosteric binding, a principle that could be extended to the design of this compound derivatives targeting other enzymes, such as HIV protease. The flap site of HIV protease is a known allosteric pocket, and molecules that bind here can effectively disrupt the enzyme's function.

Enzyme Inhibition Kinetics and Selectivity Profiling

The indole nucleus is a common feature in many kinase inhibitors. mdpi.com Derivatives of this compound have been investigated for their potential to inhibit various protein kinases involved in cell signaling pathways critical to cancer and other diseases.

Kinase Inhibition:

DYRK1A: The protein kinase DYRK1A is implicated in the neuropathology of Down syndrome. nih.gov The search for selective DYRK1A inhibitors is an active area of research. While specific data on this compound is not available, related indole structures, such as 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, have been shown to be potent and selective inhibitors of DYRK1A. nih.gov These findings suggest that the iodo-indole-carboxylic acid framework is a promising starting point for developing selective DYRK1A inhibitors.

EGFR and VEGFR-2: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key targets in cancer therapy. nih.govresearchgate.net Studies on indole-6-carboxylic acid derivatives have demonstrated their potential as inhibitors of these tyrosine kinases. For instance, synthesized hydrazone and oxadiazole derivatives of indole-6-carboxylic acid have shown significant inhibitory activity against EGFR and VEGFR-2, respectively. nih.govresearchgate.net The presence of an aryl or heteroaryl group attached to a linker was found to be important for their anti-tumor activity. nih.gov

Cellular Bioactivity Assays

The therapeutic potential of this compound derivatives is further evaluated through a variety of cellular assays that measure their effects on cell proliferation, viability, and microbial growth.

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

Derivatives of indole-6-carboxylic acid have shown promising antiproliferative and cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Two series of indole-6-carboxylic acid derivatives, one targeting EGFR and the other VEGFR-2, were evaluated for their cytotoxicity against HCT-116, HeLa, and HT-29 cancer cell lines. nih.govresearchgate.net The results indicated that these compounds possess significant antiproliferative activity. nih.govresearchgate.net Notably, the most potent compounds were found to be selective for cancer cells and induced apoptosis, a form of programmed cell death, by arresting the cell cycle in the G2/M phase. nih.govresearchgate.net

Interactive Table: Cytotoxicity of Indole-6-Carboxylic Acid Derivatives

| Compound | Target | Cell Line | Activity |

|---|---|---|---|

| Hydrazone Derivative | EGFR | HCT-116, HeLa, HT-29 | Cytotoxic |

Antimicrobial Efficacy Assessment

The indole scaffold is also a key component in the development of new antimicrobial agents. nih.gov Indole derivatives have shown activity against a range of microbial pathogens, including multidrug-resistant strains. nih.gov

Studies on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have demonstrated a broad spectrum of antimicrobial activity. nih.gov These compounds were effective against Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov Specifically, an indole-triazole derivative showed significant promise as a lead compound for both antibacterial and antifungal applications. nih.gov

In Vitro and Ex Vivo Pharmacological Characterization

The journey of a potential drug molecule from a laboratory curiosity to a therapeutic agent involves rigorous pharmacological characterization. For derivatives of this compound, this process would involve a suite of in vitro and ex vivo studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their preliminary safety profile.

While specific data on the in vitro and ex vivo pharmacological characterization of this compound is not extensively available in the public domain, the general principles of such studies for indole derivatives are well-established. These would include assays to determine metabolic stability in liver microsomes, plasma protein binding, and permeability across cell membranes, which are crucial predictors of a compound's in vivo behavior.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Systematic modifications of the core structure have provided valuable insights into the molecular features required for effective biological activity. Key areas of modification include the indole ring itself, the carboxylic acid functional group, and the introduction of various substituents at different positions.

One of the primary areas of investigation for indole-6-carboxylic acid derivatives has been their potential as anti-cancer agents through the inhibition of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net Research has demonstrated that the core indole-6-carboxylic acid moiety can be derivatized to produce potent inhibitors of these kinases. nih.govresearchgate.net

For instance, studies on a series of indole-6-carboxylic acid derivatives have shown that the introduction of hydrazone and oxadiazole moieties can lead to compounds with significant antiproliferative activity. nih.govresearchgate.net The general structure-activity relationship suggests that the presence of an aryl or heteroaryl fragment attached to a linker is a critical determinant for anti-tumor activity. nih.gov

In the context of targeting EGFR, a series of hydrazone derivatives of indole-6-carboxylic acid were synthesized and evaluated. nih.gov These studies indicated that the nature of the substituent on the phenyl ring of the hydrazone moiety plays a significant role in the observed cytotoxicity.

Similarly, for the inhibition of VEGFR-2, a series of oxadiazole derivatives of indole-6-carboxylic acid were investigated. nih.gov The SAR in this series highlighted the importance of the substitution pattern on the oxadiazole ring for potent and selective inhibition.

The carboxylic acid group at the 6-position is another critical feature for biological activity. It can act as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site of a target protein. Modifications of this group, such as esterification or conversion to amides, can significantly impact the binding affinity and pharmacokinetic properties of the derivatives.

The following tables summarize the structure-activity relationships for derivatives of the parent indole-6-carboxylic acid scaffold based on available research.

Table 1: SAR of Indole-6-Carboxylic Acid Hydrazone Derivatives Targeting EGFR

| Compound | R Group on Phenyl Ring | Cytotoxicity (IC₅₀, µM) on HCT-116 cells | EGFR Inhibition (IC₅₀, µM) |

| 3a | 4-OH | 15.2 ± 1.1 | 0.25 ± 0.02 |

| 3b | 4-Cl | 8.5 ± 0.6 | 0.18 ± 0.01 |

| 3c | 4-N(CH₃)₂ | 12.1 ± 0.9 | 0.21 ± 0.01 |

| 3d | 2,4-diCl | 10.3 ± 0.8 | 0.19 ± 0.02 |

| Erlotinib (Standard) | - | 7.9 ± 0.5 | 0.05 ± 0.003 |

| Data derived from studies on indole-6-carboxylic acid derivatives. nih.gov |

Table 2: SAR of Indole-6-Carboxylic Acid Oxadiazole Derivatives Targeting VEGFR-2

| Compound | R Group | Cytotoxicity (IC₅₀, µM) on HCT-116 cells | VEGFR-2 Inhibition (IC₅₀, µM) |

| 6a | 4-F-C₆H₄ | 25.4 ± 1.8 | 0.45 ± 0.03 |

| 6b | 4-Cl-C₆H₄ | 18.7 ± 1.3 | 0.38 ± 0.02 |

| 6c | 4-Br-C₆H₄ | 15.1 ± 1.1 | 0.31 ± 0.02 |

| 6d | 4-CH₃-C₆H₄ | 22.3 ± 1.5 | 0.41 ± 0.03 |

| 6e | 4-OCH₃-C₆H₄ | 12.8 ± 0.9 | 0.25 ± 0.01 |

| Sorafenib (Standard) | - | 5.2 ± 0.4 | 0.09 ± 0.005 |

| Data derived from studies on indole-6-carboxylic acid derivatives. nih.gov |

Computational Chemistry and Cheminformatics in Research on 4 Iodo 1h Indole 6 Carboxylic Acid

Molecular Docking and Virtual Screening for Target Identification and Lead Prioritization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode and affinity of a potential drug molecule. Virtual screening, a broader application, uses docking to screen large libraries of compounds against a specific protein target to identify potential hits.

In the context of indole (B1671886) derivatives, molecular docking has been successfully employed to elucidate binding mechanisms. For instance, studies on various indole-based compounds have used docking to clarify their interaction with target proteins. nih.govjocpr.com The process involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and the 3D structure of the ligand, in this case, 4-iodo-1H-indole-6-carboxylic acid. Docking programs like AutoDock and GOLD are then used to predict the binding poses and estimate the binding energy, which correlates with binding affinity. jocpr.comnih.gov

For this compound, a hypothetical docking study against a kinase target, such as DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), could reveal key interactions. Research on the related, but more complex, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids showed that the iodo-substituent contributed to potent and selective inhibition of DYRK1A. nih.gov A similar approach for this compound would involve docking it into the ATP-binding site of DYRK1A to predict its binding mode and affinity. Key interactions would likely involve hydrogen bonds from the carboxylic acid group and the indole N-H group with amino acid residues in the binding pocket, while the iodinated ring system would engage in hydrophobic or halogen-bonding interactions.

Virtual screening could be used to compare the predicted binding affinity of this compound against a panel of different kinases or other protein targets to identify those for which it has the highest predicted affinity, thus prioritizing it for further experimental testing.

Table 1: Example of Molecular Docking Results for an Indole Derivative

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| DYRK1A | 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | -9.5 | Lys188, Leu241 | Hydrogen Bond, Hydrophobic |

| AChBP | (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate | -8.2 | Tyr93, Trp147 | Pi-Stacking, Hydrogen Bond |

This table is illustrative, drawing data from studies on various indole derivatives to show typical outputs of docking studies. jocpr.comnih.govfrontiersin.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond parameters. ijrar.orgchemrxiv.org

For this compound, these calculations can provide deep insights into its chemical behavior. The optimized molecular geometry would reveal precise bond lengths and angles. For example, in related indole carboxylates, the C=O bond length is typically around 1.21 Å, and the bond lengths within the indole ring are affected by the substituents. ijrar.org

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijrar.org Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the carboxylic acid and the indole nitrogen would be expected to be electron-rich regions, while the hydrogen of the carboxylic acid would be electron-poor.

This table presents typical values for indole derivatives based on DFT calculations and is for illustrative purposes. ijrar.orgchemrxiv.org

Molecular Dynamics Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the flexibility of both the ligand and the protein and the stability of their interaction.

Following a docking study of this compound with a potential target protein, an MD simulation would be the logical next step. The simulation would start with the best-predicted docking pose. Over the course of the simulation (typically nanoseconds to microseconds), the system's trajectory is calculated, revealing how the ligand settles into the binding pocket and how the protein structure adapts.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in docking and to observe the formation of new, transient interactions.

MD simulations are crucial for validating docking results and for providing a more accurate estimation of binding free energy, which can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This provides a more rigorous assessment of binding affinity than docking scores alone.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds.

To develop a QSAR model for indole-based compounds, a dataset of various indole derivatives with measured biological activity against a specific target (e.g., IC₅₀ values for kinase inhibition) is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical representations of the molecule's physicochemical properties, such as:

Topological descriptors: Describing atomic connectivity.

Electronic descriptors: Such as dipole moment or HOMO/LUMO energies.

Steric descriptors: Related to the molecule's size and shape (e.g., molecular weight, volume).

Hydrophobic descriptors: Such as LogP.

Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build an equation that relates these descriptors to the observed biological activity.

Once a statistically robust QSAR model is developed, it could be used to predict the biological activity of this compound. By calculating the relevant descriptors for this molecule and inputting them into the QSAR equation, an estimated activity value can be obtained. This helps in prioritizing which compounds to synthesize and test in the lab, saving time and resources. For instance, a QSAR study on a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids helped to understand the structural requirements for potent DYRK1A inhibition. nih.gov

Strategic Applications in Complex Organic Synthesis and Materials Science Research

Precursor Role in Natural Product Synthesis and Analog Development (e.g., Indole (B1671886) Alkaloids)

While direct total syntheses of natural products commencing from 4-iodo-1H-indole-6-carboxylic acid are not extensively documented in publicly available literature, its structural features make it an ideal starting point for the synthesis of various indole alkaloid analogs. The indole-6-carboxylic acid moiety is a known pharmacophore in some biologically active compounds, and the iodine at the 4-position provides a key site for introducing structural diversity through cross-coupling reactions. researchgate.netsigmaaldrich.com

The general strategy involves leveraging the iodo group for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations to introduce aryl, alkynyl, and amino functionalities, respectively. researchgate.netnih.govnih.gov These reactions would allow for the synthesis of a library of 4-substituted indole-6-carboxylic acids, which are valuable precursors for more complex molecular architectures. For instance, the synthesis of analogs of indole alkaloids, which are a large class of natural products with significant pharmaceutical value, can be envisioned. acs.orgarkat-usa.orgnih.gov Many indole alkaloids possess intricate substitution patterns on the indole ring, and the C4-functionalization of the this compound scaffold would be a direct route to mimic or modify these patterns.

Development of Functional Materials and Sensors Incorporating Indole-6-carboxylic Acid Moieties

The unique photophysical properties of the indole nucleus make it an attractive component for the design of functional organic materials and fluorescent sensors. While specific examples starting from this compound are not prevalent, the general principles of materials science suggest its high potential in this area. Indole derivatives are known to exhibit fluorescence, and their emission properties can be tuned by the introduction of different substituents. sigmaaldrich.comacs.org

The synthetic versatility of this compound allows for the systematic modification of the indole core, which in turn can modulate its electronic and photophysical properties. For example, Sonogashira coupling could be employed to introduce various alkynes, leading to extended π-conjugated systems with potentially interesting optical and electronic characteristics. arkat-usa.orgnih.govorganic-chemistry.org Similarly, Suzuki coupling could be used to append aromatic and heteroaromatic units, further expanding the range of achievable photophysical properties. nih.govmdpi.com The carboxylic acid group can serve as an anchor to immobilize these functionalized indoles onto surfaces or to incorporate them into larger polymer backbones, leading to the development of novel functional materials with applications in organic electronics or as sensory materials.

Advanced Chemical Probe Design for Biological Systems

Chemical probes are essential tools for studying biological systems, and fluorescent probes, in particular, allow for the visualization of biological processes in real-time. Indole-based fluorophores are well-suited for this purpose due to their biocompatibility and sensitivity to the local environment. sigmaaldrich.comachemblock.com The design of advanced chemical probes often requires a modular approach where a fluorescent core is linked to a recognition element and a reactive group.

This compound offers a platform for such modular design. The iodo group can be functionalized through various cross-coupling reactions to introduce moieties that can interact with specific biological targets. For instance, a Sonogashira coupling could introduce an alkyne that can participate in "click" chemistry for bioconjugation. The carboxylic acid can be converted into an activated ester or an amide to link the probe to biomolecules or to modulate its solubility and cellular uptake. While specific probes derived from this compound are not yet widely reported, the synthetic accessibility of a diverse range of derivatives makes it a promising scaffold for the future development of sophisticated chemical probes for interrogating complex biological questions.

Perspectives and Future Directions in 4 Iodo 1h Indole 6 Carboxylic Acid Research

Automation and High-Throughput Synthesis

The demand for large libraries of chemical compounds for drug screening has driven the adoption of automated and high-throughput synthesis (HTS) methodologies. mdpi.com For a scaffold like 4-iodo-1H-indole-6-carboxylic acid, these approaches offer the potential to rapidly generate a diverse array of derivatives for structure-activity relationship (SAR) studies.

Future efforts in this domain will likely involve the adaptation of existing automated synthesis platforms for the functionalization of the this compound core. Techniques such as high-performance affinity chromatography (HPAC) can be employed for the high-throughput screening of drug binding to proteins like human serum albumin, which is a critical parameter in drug development. unl.edu The use of immobilized enzymes and receptors in HTS formats can accelerate the identification of potent and selective binders. nih.gov

| Technology | Potential Application for this compound | Research Findings on Related Indole (B1671886) Derivatives |

| Automated Liquid Handling | Precise and rapid dispensing of reagents for the parallel synthesis of amide or ester derivatives of the carboxylic acid group. | Automated platforms have been successfully used for the nano-scale synthesis of diverse indole derivatives, enabling rapid exploration of chemical space. clockss.org |

| Flow Chemistry | Continuous and scalable synthesis of the core indole structure or its functionalized analogues, offering improved control over reaction parameters and enhanced safety. beilstein-journals.org | Flow synthesis has been demonstrated for the production of indole-3-carboxylic esters, showcasing the potential for efficient and scalable manufacturing. beilstein-journals.org |

| High-Throughput Purification | Parallel purification of compound libraries using techniques like mass-directed automated preparative HPLC. | High-throughput purification is a standard component of modern drug discovery workflows, enabling the rapid isolation of compounds for biological evaluation. |

| High-Content Screening (HCS) | Cellular imaging-based assays to evaluate the effects of new derivatives on various cellular parameters, such as apoptosis, cell cycle, and receptor internalization. mdpi.com | HCS is increasingly used to gain a deeper understanding of the cellular effects of novel compounds beyond simple activity readouts. mdpi.com |

Integration with Omics Technologies for Systems-Level Understanding

To fully elucidate the therapeutic potential and mechanism of action of this compound derivatives, a systems-level understanding is crucial. The integration of various "omics" technologies, such as proteomics, metabolomics, and genomics, can provide a comprehensive view of how these compounds interact with biological systems.

Chemical proteomics, for instance, can be a powerful tool to identify the direct protein targets of a bioactive compound within a complex biological sample. nih.govnih.gov By using derivatives of this compound as probes, it may be possible to map their binding sites across the proteome, revealing both on-target and off-target interactions. nih.gov Metabolomics can shed light on the downstream effects of target engagement by analyzing changes in the cellular metabolome. nih.gov Widely targeted metabolomics has been used to identify dynamic changes in functional metabolites, including indole carboxylic acids, in response to processing. nih.gov

| Omics Technology | Potential Application for this compound | General Insights from Related Fields |

| Chemical Proteomics | Identification of direct protein binding partners (targets) of bioactive derivatives in native biological systems. | This approach has been instrumental in deconvoluting the targets of phenotypic screening hits and understanding off-target effects that can lead to toxicity. nih.govnih.gov |

| Expression Proteomics | Analysis of changes in global protein expression in cells or tissues upon treatment with a compound to understand its downstream effects and identify biomarkers of response. | Comparative proteomics is widely used in medical research to analyze proteome changes in response to disease or drug treatment. nih.gov |

| Metabolomics | Profiling of endogenous small molecules to understand how a compound alters metabolic pathways. | Metabolomics studies have revealed the role of microbial indole compounds in host physiology and the impact of various factors on their systemic levels. |

| Genomics (e.g., CRISPR screens) | Identification of genes that are essential for the activity of a compound, thereby providing clues about its mechanism of action. | CRISPR-based screens are powerful tools for target deconvolution, especially for hits identified through phenotypic screening. nih.gov |

Exploration of Novel Therapeutic Areas

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates. Derivatives of indole-6-carboxylic acid have been investigated for a range of therapeutic applications, suggesting that this compound could serve as a valuable starting point for the discovery of new medicines.

Future research should systematically explore the potential of this scaffold in various disease areas. The iodo-substituent, for example, can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a wide range of analogues with potentially diverse biological activities. acs.org

| Therapeutic Area | Rationale and Potential for this compound Derivatives | Research on Related Indole Derivatives |

| Oncology | Indole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR. nih.gov The this compound scaffold can be elaborated to target specific kinases or other cancer-related proteins. | New indole-6-carboxylic acid derivatives have been synthesized and evaluated as multi-target antiproliferative agents. nih.gov 4-Methoxy-1H-indole-6-carboxylic acid has been identified as a key intermediate in the synthesis of anticancer agents. |

| Antiviral Infections | The indole nucleus is present in several antiviral drugs. nih.gov Derivatives of indole carboxylic acids have shown activity against a range of viruses, including SARS-CoV-2 and HIV. nih.govfrontiersin.orgactanaturae.ru The this compound core could be used to develop new antiviral agents. | A 6-bromo-indole-3-carboxylic acid derivative was found to inhibit SARS-CoV-2 replication in vitro. nih.govactanaturae.ru Indole-2-carboxylic acid derivatives have been developed as novel HIV-1 integrase strand transfer inhibitors. nih.gov |

| Neurodegenerative Diseases | Indole-based compounds have shown neuroprotective effects, including antioxidant properties and the ability to disaggregate amyloid plaques, which are hallmarks of Alzheimer's disease. nih.govnih.gov The structural features of this compound could be optimized to develop agents that cross the blood-brain barrier and exert neuroprotective effects. | Synthetic indole-phenolic compounds have been evaluated as multifunctional neuroprotectors with metal-chelating, antioxidant, and anti-aggregation properties. nih.gov Indole compounds have been investigated as potential treatments for Parkinson's disease. nih.gov |

| Antibacterial Infections | Indole derivatives have been explored as inhibitors of bacterial enzymes, such as cystathionine (B15957) γ-lyase (bCSE), which could enhance the efficacy of existing antibiotics. nih.gov | Indole-based inhibitors of bCSE have been synthesized using 6-bromoindole (B116670) as a key building block. nih.gov |

Development of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods.

This includes the use of greener solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes with high atom economy. For instance, new synthetic approaches to functionalized indoles are being developed that utilize more sustainable reagents and conditions. nih.gov Palladium-catalyzed reactions, while powerful, necessitate efforts to minimize metal contamination in the final product and to recycle the catalyst.

| Green Chemistry Approach | Application to this compound Synthesis | General Advances in Indole Synthesis |

| Use of Greener Solvents | Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. | Alkylations of ethyl indol-2-carboxylate have been successfully carried out using aqueous potassium hydroxide (B78521) in acetone. researchgate.netmdpi.com |

| Catalytic Methods | Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. This is particularly relevant for the iodination step and any subsequent cross-coupling reactions. | Palladium-catalyzed methods are widely used for the functionalization of indoles, and efforts are ongoing to develop more sustainable catalyst systems. acs.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Multi-component reactions are being explored for the efficient, one-pot synthesis of complex indole derivatives. |

| Energy Efficiency | Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis has been employed for the preparation of various indole derivatives. |

| Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. | While not yet specifically applied to this compound, the broader field of green chemistry is focused on the transition to bio-based feedstocks. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-iodo-1H-indole-6-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized indole precursor. For example, a common approach is to introduce iodine at the 4th position of 1H-indole-6-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent like dichloromethane or acetonitrile at 0–25°C. Optimization includes controlling stoichiometry (1.1–1.5 eq iodine source) and reaction time (6–12 hrs) to maximize yield while minimizing byproducts . Post-reaction purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR to confirm the indole backbone, iodine substitution (deshielded aromatic protons), and carboxylic acid proton (broad singlet at ~12 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHINO: 304.96 g/mol).

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility can be enhanced by deprotonating the carboxylic acid group with bases (e.g., NaOH).

- Melting Point : Analogous indole-6-carboxylic acid derivatives exhibit high melting points (~250–260°C) due to hydrogen bonding and aromatic stacking .

- Stability : Store under inert conditions (argon) at −20°C to prevent degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can regioselective iodination at the 4th position of the indole ring be achieved without competing substitutions?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. The 6-carboxylic acid group acts as a meta-directing substituent, favoring iodination at the 4th position. Using bulky iodinating agents (e.g., NIS) or Lewis acids (e.g., BF) can further suppress undesired positions. Computational modeling (DFT calculations) of charge distribution on the indole ring aids in predicting substitution patterns .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

- Methodological Answer : Industrial-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Key parameters:

- Residence Time : 30–60 seconds at elevated temperatures (50–80°C).

- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported NIS) reduce waste.

- In-line Analytics : Real-time UV/Vis monitoring to detect intermediates and adjust conditions dynamically .

Q. How do contradictory data in literature regarding the biological activity of iodinated indoles arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., cell lines, solvent carriers). For example:

- Anticancer Activity : IC values may differ due to DMSO concentration (>0.1% can induce cytotoxicity). Standardize protocols using MTT assays with matched controls.

- Antimicrobial Tests : Differences in bacterial strains (Gram-positive vs. Gram-negative) require strain-specific minimum inhibitory concentration (MIC) profiling. Meta-analysis of published data with standardized normalization (e.g., logP adjustments for solubility) can reconcile contradictions .

Q. What advanced computational methods predict the reactivity and binding affinity of this compound in drug discovery?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- QSAR Modeling : Use descriptors like polar surface area (PSA) and logP to correlate structure with activity.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Methodological Best Practices

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental designs and identify biases (e.g., solvent effects, inadequate controls) .

- Synthetic Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., Taguchi methods for robustness testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.